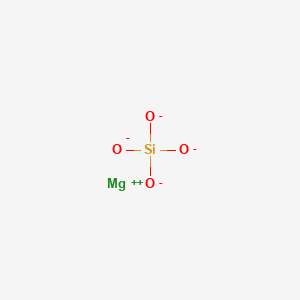

Magnesium;silicate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Magnesium silicate, chemically denoted as Mg₂SiO₄, is a mineral compound that belongs to the family of silicates, which are the most abundant minerals on Earth . It naturally occurs in several forms, such as talc and the gemstone olivine . This compound is known for its heat stability, resistance to chemical weathering, and ability to absorb moisture and oils . These properties make magnesium silicate desirable in various applications, including cosmetics, food industry, and pharmaceuticals .

準備方法

Magnesium silicate can be synthesized through several methods, including the coprecipitation approach, sol-gel route, and solid-state reaction . One common method involves the precipitation reaction of water-soluble sodium silicate (water glass) and a water-soluble magnesium salt such as magnesium chloride, magnesium nitrate, or magnesium sulfate . The composition of the precipitate depends on the ratio of the components in the reaction medium and the way they are precipitated . Industrial production often involves the use of magnesite as a raw material, where magnesium bicarbonate solution obtained by calcination, hydration, and carbonation is used as the magnesium source, and sodium silicate pentahydrate solution as the silicon source .

化学反応の分析

Magnesium silicate undergoes various chemical reactions, including neutralization and precipitation reactions . For example, in the presence of hydrochloric acid, magnesium silicate acts as a neutralizing agent, forming magnesium chloride and silicon dioxide . It also participates in reactions with other compounds, such as cetylpyridinium chloride, lauryl glucoside, sodium cocoyl glutamate, and sodium cocoyl glycinate, affecting its dissociation and structural integrity . The major products formed from these reactions include magnesium chloride, silicon dioxide, and other magnesium and silicon compounds .

科学的研究の応用

Magnesium silicate has a wide range of scientific research applications. In the field of chemistry, it is used as a catalyst and adsorbent due to its large active surface area . In biology and medicine, magnesium silicate bioceramics are explored for bone regeneration, offering an alternative to calcium phosphate-based materials . It is also used in pharmaceuticals as a glidant to improve the flow characteristics of powders . Additionally, magnesium silicate is being studied for its potential use in energy storage, particularly in the development of lithium-ion batteries , and in carbon capture to mitigate climate change .

作用機序

Magnesium silicate exerts its effects through various mechanisms. As an antacid, it neutralizes hydrochloric acid in the stomach, forming magnesium chloride and silicon dioxide . It also acts as a neutralizing and astringent agent, absorbing moisture and preventing caking . In bone regeneration, magnesium silicate bioceramics promote bone and cartilage formation by providing a scaffold for new tissue growth . The molecular targets and pathways involved include the absorption of hydrochloric acid and the interaction with biological tissues to support regeneration .

類似化合物との比較

Magnesium silicate can be compared with other silicate minerals such as talc, olivine, and synthetic magnesium silicates like Laponite and Magnesol . Talc is known for its softness and is widely used in cosmetics, while olivine is distinguished by its green hue and hardness . Synthetic magnesium silicates, such as Laponite, are used as rheological modifiers and fillers in cosmetics and pharmaceuticals . Magnesol is used in the biodiesel industry due to its adsorptive properties . The uniqueness of magnesium silicate lies in its versatility and wide range of applications across different fields .

特性

分子式 |

MgO4Si-2 |

|---|---|

分子量 |

116.39 g/mol |

IUPAC名 |

magnesium;silicate |

InChI |

InChI=1S/Mg.O4Si/c;1-5(2,3)4/q+2;-4 |

InChIキー |

NNNDGKTWXVKGJQ-UHFFFAOYSA-N |

正規SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B13903391.png)

![(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13903421.png)

![3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13903428.png)

![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)

![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)